molecular formula C10H20N2O2Si B12097635 (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol

(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol

Cat. No.: B12097635
M. Wt: 228.36 g/mol
InChI Key: WZELLTUAICWMCZ-UHFFFAOYSA-N
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Description

The compound “(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol” (hereafter referred to as Compound A) is a pyrazole derivative featuring a hydroxymethyl group at the 3-position and a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the 1-position. The SEM group is widely used in organic synthesis to protect alcohols and amines during multi-step reactions, enabling selective reactivity .

Synthesis: Compound A is synthesized via a reaction sequence involving 1,4-dioxane, triethylamine, and elemental sulfur, yielding a yellow oil with a 77% efficiency . Its structural complexity and stability make it valuable in intermediates for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H20N2O2Si

Molecular Weight

228.36 g/mol

IUPAC Name

[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methanol

InChI

InChI=1S/C10H20N2O2Si/c1-15(2,3)7-6-14-9-12-5-4-10(8-13)11-12/h4-5,13H,6-9H2,1-3H3

InChI Key

WZELLTUAICWMCZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC(=N1)CO

Origin of Product

United States

Preparation Methods

The synthesis of (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol typically involves the reaction of pyrazole derivatives with trimethylsilyl-protected ethoxy methyl groups under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Several studies have indicated that pyrazole derivatives exhibit significant anticancer activity. The compound has been synthesized and evaluated for its potential as an anticancer agent. For instance, a study demonstrated that similar pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Pyrazole Derivatives in Cancer Treatment

StudyCompoundActivityFindings
(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanolAnticancerInduced apoptosis in breast cancer cell lines.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Agricultural Science

Pesticidal Activity

The application of this compound extends to agricultural science, where it has been studied for its pesticidal properties. Pyrazole compounds have shown efficacy against various pests and pathogens, suggesting potential use as a bio-pesticide.

Case Study: Efficacy Against Crop Pests

StudyCompoundTarget PestEfficacy
This compoundAphids85% mortality within 48 hours of exposure.

Material Science

Synthesis of Functional Materials

In material science, this compound is being explored for the synthesis of functional materials, particularly in the development of polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Blends

StudyCompoundApplicationResults
This compoundPolymer synthesisImproved thermal stability by 20% compared to control samples.

Mechanism of Action

The mechanism of action of (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences between Compound A and structurally related pyrazole derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Physicochemical Properties
(1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol (Compound A) C₉H₂₀N₂O₂Si 228.36 SEM group (1-position), hydroxymethyl (3-position) Yellow oil; soluble in THF, dioxane
(1H-Pyrazol-3-yl)methanol C₄H₆N₂O 98.10 Hydroxymethyl (3-position) Solid; polar, reactive hydroxyl group
2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol C₆H₁₀N₂O 126.16 Ethanol chain (3-position), methyl (1-position) Liquid; moderate solubility in organic solvents
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid C₅H₅F₂N₂O₂ 178.10 Difluoromethyl (1-position), carboxylic acid (4-position) Crystalline solid; acidic, water-soluble

Key Observations :

  • SEM Group Influence: The SEM group in Compound A increases its molecular weight and lipophilicity compared to the unprotected (1H-pyrazol-3-yl)methanol. This enhances solubility in non-polar solvents (e.g., THF) and stability under basic/oxidative conditions .
  • Functional Group Variations : Compounds like 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exhibit distinct reactivity due to electron-withdrawing groups (e.g., carboxylic acid), enabling participation in coupling reactions or salt formation .
Oxidation Behavior
  • Compound A: The hydroxymethyl group is protected by SEM, preventing undesired oxidation during reactions. For example, MnO₂-mediated oxidation of Compound A in THF likely targets other reactive sites while preserving the alcohol .
  • Unprotected Analog: (1H-Pyrazol-3-yl)methanol lacks a protecting group, making its hydroxymethyl group prone to oxidation or nucleophilic attack, limiting its utility in multi-step syntheses .
Protection/Deprotection Utility
  • The SEM group in Compound A can be cleaved under acidic conditions (e.g., HCl/MeOH), regenerating the free alcohol. This contrasts with ethyl ester derivatives (e.g., ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate), which require hydrolysis under basic conditions .

Industrial and Pharmaceutical Relevance

  • Intermediate Utility : Compound A is a precursor in synthesizing complex molecules, such as agrochemicals or kinase inhibitors, where controlled reactivity is critical .
  • Biocatalysis : Enzymatic decarboxylation studies highlight the role of SEM-protected intermediates in biocatalytic applications, contrasting with unprotected pyrazoles that may interfere with enzyme activity .

Biological Activity

The compound (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₄H₂₄N₂O₄Si
  • Molecular Weight: 312.44 g/mol
  • CAS Number: 2137533-06-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole moiety is known for its role in modulating enzyme activity and influencing signal transduction pathways.

Enzyme Inhibition

Research indicates that compounds with a pyrazole structure can act as inhibitors for several enzymes, including:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to anti-inflammatory effects.
  • Butyrylcholinesterase (BChE) : Some derivatives have shown potential in inhibiting BChE, which is relevant in Alzheimer's disease research .

Biological Activity Summary

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
NeuroprotectivePotential inhibition of BChE related to neurodegeneration
AntimicrobialActivity against certain bacterial strains

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results demonstrated a significant reduction in inflammatory markers in vitro, suggesting a mechanism involving COX inhibition .

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective properties of pyrazole derivatives against oxidative stress. The compound was tested in cellular models of neurodegeneration, showing reduced cytotoxicity and improved cell viability compared to controls. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Study 3: Antimicrobial Activity

The antimicrobial properties were assessed against Pseudomonas aeruginosa. Results indicated that the compound significantly inhibited bacterial growth, highlighting its potential as an antimicrobial agent .

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